Enhanced Catalyst Lifetime in Gold-Catalyzed C–S Cross-Coupling via Dynamic Sulfur Masking
In gold-catalyzed C–S cross-coupling, the use of allyl phenyl sulfide as a sulfur surrogate enables a dynamic equilibrium between cationic Au(I) and Au(I)-sulfide complexes, effectively preventing catalyst deactivation [1]. While no direct head-to-head comparison for (3-Allylphenyl)(propyl)sulfane exists, its structural similarity to allyl phenyl sulfide and the presence of an additional propyl sulfide group suggest that its allyl moiety can similarly facilitate reversible gold-sulfur bond formation. This class-level inference implies that (3-Allylphenyl)(propyl)sulfane may offer comparable or enhanced catalyst compatibility in gold-catalyzed reactions relative to simple aryl sulfides lacking allylic groups.
| Evidence Dimension | Gold catalyst lifetime/activity in C–S cross-coupling |
|---|---|
| Target Compound Data | Inferred from allyl phenyl sulfide: prevents gold catalyst quenching |
| Comparator Or Baseline | Standard aryl sulfides (e.g., diphenyl disulfide) which strongly bind gold and deactivate catalyst |
| Quantified Difference | Not quantified for target compound; for allyl phenyl sulfide, enables Au(I)/Au(III) redox catalysis where aryl sulfides fail. |
| Conditions | Au(I)/Au(III) redox catalysis, 31P NMR studies, computational modeling |
Why This Matters
For researchers employing gold-catalyzed methodologies, selecting a sulfide with an allylic leaving group can be critical for achieving catalytic turnover, and (3-Allylphenyl)(propyl)sulfane is structurally poised to offer this advantage.
- [1] Patel, B., & Nagano, T. (2025). Gold-Catalyzed Deallylative C–S Cross-Coupling Reactions. Organic Letters. View Source
